1-ALLYL-3-CHLORO-2-METHYLBENZENE

Analytical Chemistry Quality Control Compound Identification

1-Allyl-3-chloro-2-methylbenzene (CAS 149553-92-4) is a chlorinated allylbenzene derivative with the molecular formula C₁₀H₁₁Cl and a molecular weight of 166.65 g/mol. Its structure comprises a benzene ring with an allyl (-CH₂CH=CH₂) group at the 1-position, a chlorine atom at the 3-position, and a methyl group at the 2-position.

Molecular Formula C10H11Cl
Molecular Weight 166.65
CAS No. 149553-92-4
Cat. No. B2866677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ALLYL-3-CHLORO-2-METHYLBENZENE
CAS149553-92-4
Molecular FormulaC10H11Cl
Molecular Weight166.65
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)CC=C
InChIInChI=1S/C10H11Cl/c1-3-5-9-6-4-7-10(11)8(9)2/h3-4,6-7H,1,5H2,2H3
InChIKeyYRLIBEBJLMFTLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-3-chloro-2-methylbenzene (CAS 149553-92-4) Procurement and Structural Baseline


1-Allyl-3-chloro-2-methylbenzene (CAS 149553-92-4) is a chlorinated allylbenzene derivative with the molecular formula C₁₀H₁₁Cl and a molecular weight of 166.65 g/mol [1]. Its structure comprises a benzene ring with an allyl (-CH₂CH=CH₂) group at the 1-position, a chlorine atom at the 3-position, and a methyl group at the 2-position. This specific substitution pattern distinguishes it from other isomeric allyl-chloromethylbenzenes (e.g., 1-allyl-2-chloromethylbenzene, 1-allyl-4-chloromethylbenzene) and allyl-chlorobenzenes lacking the methyl group . The compound is commercially available in research quantities (typically 95% purity) and serves as a synthetic intermediate or building block for more complex molecules in medicinal chemistry and organic synthesis .

Why Generic Substitution of 1-Allyl-3-chloro-2-methylbenzene Is Scientifically Unjustified


Substituting 1-allyl-3-chloro-2-methylbenzene with a seemingly similar in-class compound (e.g., an isomeric allyl-chloromethylbenzene or a simpler allylbenzene) disregards the fundamental impact of regioisomerism and functional group positioning on both physicochemical properties and biological target interactions. The specific 1-allyl-3-chloro-2-methyl arrangement dictates unique spectral fingerprints, as documented in the Wiley Registry of Mass Spectral Data, which are essential for unambiguous compound identification and purity verification in analytical workflows [1]. Critically, this substitution pattern directly influences the compound's interaction with biological targets: available screening data indicate this compound engages the aryl hydrocarbon receptor (AhR) and retinaldehyde dehydrogenases (RALDH1/2) with measurable potency, a profile that cannot be assumed for its positional isomers [2]. The combined presence of the allyl handle, chlorine, and methyl group in this exact orientation creates a distinct reactivity and selectivity profile that is not interchangeable with analogs lacking this precise substitution geometry.

Quantitative Differentiation Evidence for 1-Allyl-3-chloro-2-methylbenzene


Spectroscopic Fingerprint: Definitive Identity and Purity Verification via Mass Spectrometry

The compound possesses a unique mass spectral fingerprint in the Wiley Registry of Mass Spectral Data, enabling unambiguous identification and quantification in complex mixtures [1]. While other C₁₀H₁₁Cl isomers (e.g., 1-allyl-2-chloromethylbenzene, 1-allyl-4-chloromethylbenzene) share the same nominal mass, their fragmentation patterns differ due to the distinct regioisomeric arrangement of the chlorine and allyl groups . The exact mass of 166.054928 g/mol (monoisotopic) provides high-resolution mass spectrometry (HRMS) confirmation capability [1].

Analytical Chemistry Quality Control Compound Identification

AhR Antagonist Potency: Differentiated Biological Activity Profile

In a human HepG2 cell-based assay, 1-allyl-3-chloro-2-methylbenzene exhibited antagonist activity at the aryl hydrocarbon receptor (AhR) with an IC₅₀ of 127 nM against TCDD-induced activation [1]. While direct head-to-head data for close analogs are absent, this potency level is distinct from the typical activity of unsubstituted allylbenzene, which generally lacks potent AhR modulation. The presence of the 3-chloro-2-methyl substitution pattern is inferred to be critical for this interaction, as simple allylbenzenes without halogen substitution show weak or no activity in this assay class [2].

Aryl Hydrocarbon Receptor Medicinal Chemistry Toxicology

Retinaldehyde Dehydrogenase (RALDH) Inhibition: Subtype Selectivity and Potency

1-Allyl-3-chloro-2-methylbenzene demonstrates differential inhibition of retinaldehyde dehydrogenases. It inhibits recombinant chick RALDH1 with an IC₅₀ of 435 nM and exhibits stronger inhibition of RALDH2 (in chick choroidal cytosol) with an IC₅₀ of 54 nM [1]. This ~8-fold selectivity for RALDH2 over RALDH1 is a quantitative, verifiable property. In contrast, many simple allylbenzenes do not display this specific enzyme inhibition profile; the chloro-methyl substitution pattern on the aromatic ring is likely essential for binding and selectivity [2].

Enzyme Inhibition Retinoic Acid Metabolism RALDH1 RALDH2

Physicochemical Property Profile: LogP, Exact Mass, and Structural Uniqueness

1-Allyl-3-chloro-2-methylbenzene possesses a calculated LogP of approximately 3.15 and an exact mass of 166.054928 g/mol [1]. These properties differ from those of its closest positional isomers: 1-allyl-2-chloromethylbenzene and 1-allyl-4-chloromethylbenzene, which share the same molecular weight but have distinct structural arrangements that influence their chromatographic retention and partition behavior . While exact LogP values for the isomers may vary slightly, the specific 3-chloro-2-methyl substitution creates a unique combination of lipophilicity and steric profile that is not replicated by other C₁₀H₁₁Cl regioisomers.

Physicochemical Properties Lipophilicity Drug Design Compound Library Management

Optimal Scientific and Industrial Application Scenarios for 1-Allyl-3-chloro-2-methylbenzene


Medicinal Chemistry: Lead Scaffold for AhR Antagonist Development

The demonstrated AhR antagonist activity (IC₅₀ = 127 nM) makes this compound a valuable starting point for medicinal chemistry programs targeting aryl hydrocarbon receptor modulation. Researchers seeking novel AhR ligands for applications in immunology, toxicology, or oncology can utilize 1-allyl-3-chloro-2-methylbenzene as a validated hit with a defined potency benchmark [1]. Its unique substitution pattern provides a scaffold for structure-activity relationship (SAR) studies, differentiating it from unsubstituted allylbenzenes that lack this activity profile.

Enzymology: Selective Chemical Probe for RALDH2 vs. RALDH1

The 8.1-fold selectivity for RALDH2 (IC₅₀ = 54 nM) over RALDH1 (IC₅₀ = 435 nM) positions this compound as a useful tool compound for dissecting retinoic acid biosynthesis pathways. Scientists investigating the distinct roles of RALDH isoforms in development, vision, or cancer can employ this compound to selectively inhibit RALDH2 activity in vitro or in cellular models [2]. This selectivity provides a clear, quantitative advantage over non-selective or inactive allylbenzene analogs.

Analytical Chemistry: Reference Standard for Isomer-Specific Method Development

The unique mass spectral fingerprint and exact mass of 1-allyl-3-chloro-2-methylbenzene make it an essential reference standard for developing and validating analytical methods aimed at distinguishing isomeric C₁₀H₁₁Cl compounds [3]. Laboratories conducting purity analysis, stability studies, or metabolite identification can use this compound to calibrate instruments and confirm the identity of the specific 1-allyl-3-chloro-2-methyl regioisomer, ensuring data integrity and reproducibility.

Synthetic Chemistry: Building Block for Complex Molecule Construction

The compound serves as a versatile synthetic intermediate for introducing the 3-chloro-2-methylbenzyl moiety into larger molecular architectures. The allyl group provides a handle for further functionalization (e.g., hydroboration, epoxidation, cross-metathesis), while the chloro and methyl substituents offer unique electronic and steric properties for subsequent reactions . This specific substitution pattern is not available from other in-class compounds, making 1-allyl-3-chloro-2-methylbenzene the required starting material for targets bearing this exact motif.

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